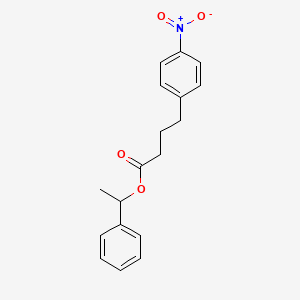
Benzenebutanoic acid, 4-nitro-, 1-phenylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenebutanoic acid, 4-nitro-, 1-phenylethyl ester is an organic compound with a complex structure It is characterized by the presence of a benzenebutanoic acid backbone, a nitro group at the 4-position, and a 1-phenylethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenebutanoic acid, 4-nitro-, 1-phenylethyl ester typically involves esterification reactions. One common method is the reaction of benzenebutanoic acid with 4-nitrobenzyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenebutanoic acid, 4-nitro-, 1-phenylethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding benzenebutanoic acid and 4-nitrobenzyl alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, alcohols, strong bases.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 4-Aminobenzenebutanoic acid, 1-phenylethyl ester.
Substitution: Various substituted benzenebutanoic acid esters.
Hydrolysis: Benzenebutanoic acid, 4-nitrobenzyl alcohol.
Applications De Recherche Scientifique
Benzenebutanoic acid, 4-nitro-, 1-phenylethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 4-nitrobenzenebutanoic acid moiety into other compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in the body to release active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of benzenebutanoic acid, 4-nitro-, 1-phenylethyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenebutanoic acid, 2,4,5-trifluoro-β-[(1R)-1-phenylethyl]amino-, methyl ester .
- Benzenebutanoic acid, α-phenyl-, ethyl ester .
Uniqueness
Benzenebutanoic acid, 4-nitro-, 1-phenylethyl ester is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the benzenebutanoic acid backbone with the 1-phenylethyl ester group also contributes to its unique properties compared to other similar compounds.
Propriétés
Numéro CAS |
766546-23-0 |
|---|---|
Formule moléculaire |
C18H19NO4 |
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
1-phenylethyl 4-(4-nitrophenyl)butanoate |
InChI |
InChI=1S/C18H19NO4/c1-14(16-7-3-2-4-8-16)23-18(20)9-5-6-15-10-12-17(13-11-15)19(21)22/h2-4,7-8,10-14H,5-6,9H2,1H3 |
Clé InChI |
ONEZSZZNKISBPP-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)OC(=O)CCCC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-methoxybutanamide](/img/structure/B14220720.png)
![2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]pyridine](/img/structure/B14220721.png)
![2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]-1,3-thiazole](/img/structure/B14220728.png)
![Benzoic acid, 2-[(3-methoxyphenyl)methoxy]-](/img/structure/B14220732.png)
![(NE)-N-[1-[2-(4-bromoanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine](/img/structure/B14220739.png)
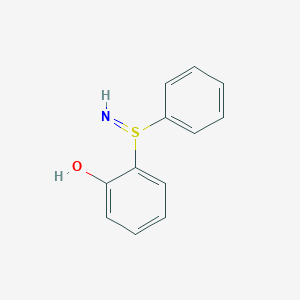
![Nonyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14220754.png)
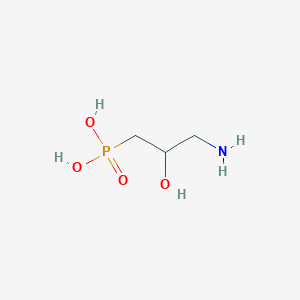
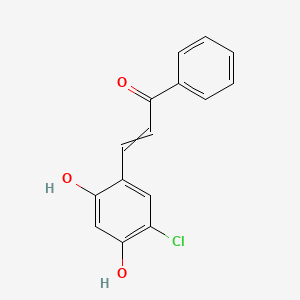
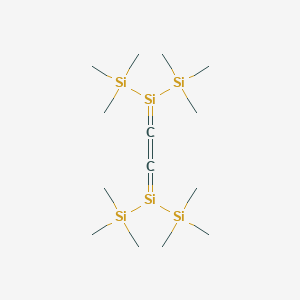
silane](/img/structure/B14220766.png)
![4,4'-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol](/img/structure/B14220778.png)
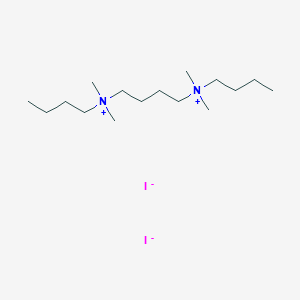
![2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine](/img/structure/B14220792.png)
